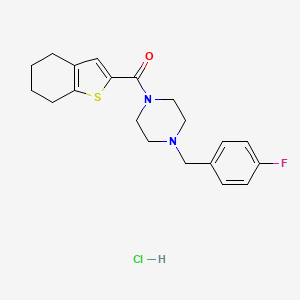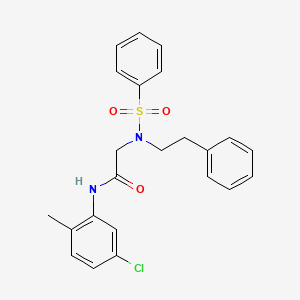![molecular formula C19H28F2N2O B5976020 2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)
2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. This compound is commonly referred to as DF-MPJC or DF4 and is a member of the piperazine class of compounds. DF-MPJC has been studied for its potential use in treating various medical conditions, including anxiety, depression, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of DF-MPJC is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DF-MPJC has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. It has also been shown to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of schizophrenia.
Biochemical and Physiological Effects:
DF-MPJC has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DF-MPJC has also been shown to increase the expression of certain genes involved in the regulation of anxiety and depression. Additionally, DF-MPJC has been shown to have antioxidant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MPJC has several advantages for lab experiments. It has been shown to have high selectivity and affinity for certain receptors in the brain, making it a useful tool for studying the function of these receptors. DF-MPJC is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using DF-MPJC in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of DF-MPJC is not fully understood, which can make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several future directions for research on DF-MPJC. One area of research is focused on understanding the exact mechanism of action of DF-MPJC. This could lead to the development of more targeted therapies for anxiety, depression, and schizophrenia. Another area of research is focused on improving the solubility of DF-MPJC, which could make it more useful for certain experiments. Additionally, there is interest in exploring the potential use of DF-MPJC in other medical conditions, such as post-traumatic stress disorder and obsessive-compulsive disorder.
Conclusion:
In conclusion, DF-MPJC is a chemical compound that has shown potential therapeutic effects for various medical conditions. It has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects. DF-MPJC works by modulating the activity of certain neurotransmitters in the brain, but its exact mechanism of action is not fully understood. DF-MPJC has several advantages for lab experiments, but there are also limitations to its use. Future research on DF-MPJC is focused on understanding its mechanism of action and exploring its potential use in other medical conditions.
Synthesemethoden
DF-MPJC can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process starts with the reaction of 2,5-difluorobenzyl chloride with cyclohexylamine, which forms the intermediate compound, 1-cyclohexyl-4-(2,5-difluorobenzyl)piperazine. This intermediate compound is then reacted with ethylene oxide to form 2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol.
Wissenschaftliche Forschungsanwendungen
DF-MPJC has been extensively studied for its potential therapeutic effects. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and depression. DF-MPJC has also been studied for its potential use in treating schizophrenia, as it has been shown to have antipsychotic effects in animal models.
Eigenschaften
IUPAC Name |
2-[1-cyclohexyl-4-[(2,5-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F2N2O/c20-16-6-7-19(21)15(12-16)13-22-9-10-23(18(14-22)8-11-24)17-4-2-1-3-5-17/h6-7,12,17-18,24H,1-5,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCUQJQQPAWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2CCO)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)
![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)

![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![5,5'-oxybis[2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5975981.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-(2-chlorobenzyl)-1-piperazinamine](/img/structure/B5975993.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)

